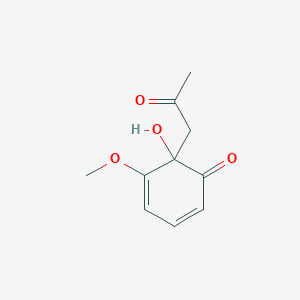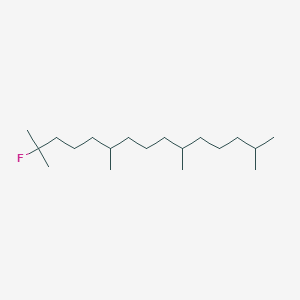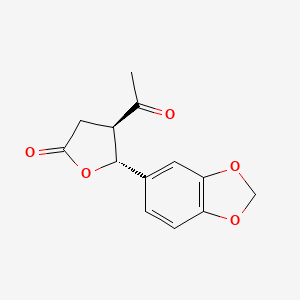![molecular formula C15H10N2O2 B14355223 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione CAS No. 92427-63-9](/img/structure/B14355223.png)
2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione: is a compound that belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound features a naphthalene-1,4-dione core with a pyridin-3-ylamino substituent at the 2-position. The presence of both the naphthoquinone and pyridine moieties contributes to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with 3-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: The quinone moiety in 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative under reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
科学的研究の応用
Chemistry: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione is used as a building block in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies as a lead compound for the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form complexes with metal ions makes it valuable in the production of colorants for various applications .
作用機序
The mechanism of action of 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione involves its interaction with cellular targets, leading to the disruption of key biological processes. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its structure and function.
Proteins: It can inhibit key enzymes involved in cellular metabolism and signaling pathways.
Cell Membranes: The compound can interact with cell membranes, altering their integrity and function.
類似化合物との比較
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial properties.
Uniqueness: 2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione stands out due to the presence of the pyridine moiety, which enhances its biological activity and allows for additional chemical modifications. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
92427-63-9 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
2-(pyridin-3-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H10N2O2/c18-14-8-13(17-10-4-3-7-16-9-10)15(19)12-6-2-1-5-11(12)14/h1-9,17H |
InChIキー |
XQNQMRSCSBBVNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)


![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)





![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
